molecular formula C12H14BrNO4 B13659933 Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate

Cat. No.: B13659933
M. Wt: 316.15 g/mol
InChI Key: CKLMELGQNISVCH-UHFFFAOYSA-N
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Description

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate is a pyridine derivative functionalized with ester groups at positions 2 and 3 and a bromomethyl substituent at position 4. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, making it valuable for constructing complex molecules .

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate

InChI

InChI=1S/C12H14BrNO4/c1-3-17-11(15)9-6-5-8(7-13)14-10(9)12(16)18-4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

CKLMELGQNISVCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)CBr)C(=O)OCC

Origin of Product

United States

Preparation Methods

One-Pot Cyclization Method Using Propargylamine and Diethyl Butynedioate

A patented method (CN104447528B) describes an efficient one-pot synthesis of diethyl pyridine-2,3-dicarboxylate by cyclization of propargylamine with diethyl butynedioate in ethanol using hydrogen peroxide as an oxidant. The key reaction parameters are:

Parameter Condition
Reactants molar ratio Propargylamine : Diethyl butynedioate : H₂O₂ = 1 : 1 : 1.4–1.6 (optimal 1 : 1 : 1.5)
Solvent Ethanol
Reaction temperature 60–70 °C (optimal 65 °C)
Reaction time 11–13 hours (optimal 12 hours)

The reaction proceeds via oxidative cyclization, yielding diethyl pyridine-2,3-dicarboxylate with a high yield (~82%). Post-reaction workup involves:

  • Distillation to recover ethanol
  • Extraction with ethyl acetate and water washes
  • Drying and reduced pressure distillation (6 mmHg) to isolate the product

The product was characterized by ^1H and ^13C NMR and high-resolution mass spectrometry confirming the expected structure.

Advantages of This Method

  • Uses readily available raw materials
  • Mild reaction conditions
  • Simple post-reaction processing
  • Environmentally friendly due to hydrogen peroxide oxidant
  • High yield and purity

Introduction of the Bromomethyl Group at the 6-Position

The key functionalization to obtain this compound involves selective bromination of the methyl group at the 6-position of the pyridine ring.

Bromination Using N-Bromosuccinimide (NBS)

While direct literature on bromination of diethyl pyridine-2,3-dicarboxylate at position 6 is limited, related studies on bromination of diethyl pyridine derivatives using N-bromosuccinimide (NBS) provide valuable insights.

  • NBS is a common reagent for selective bromination of benzylic and allylic positions.
  • In methanol solvent, bromination proceeds via radical mechanisms.
  • Reaction temperature is typically maintained between 25–40 °C.
  • Bromination favors methyl groups attached to the pyridine ring, forming bromomethyl substituents.

Bromination of 2,6-Dimethylpyridine Derivatives

A Chinese patent (CN105399661A) describes preparation methods for 2,6-dibromomethylpyridine derivatives, which are structurally related to this compound. Key points include:

  • Use of radical initiators such as benzoyl peroxide to promote bromination.
  • Reaction carried out in organic solvents like tetrachloromethane or ethyl acetate.
  • Controlled addition of bromine sources to achieve selective monobromination or dibromination.
  • Reaction temperature and time optimized to prevent overbromination and degradation.

Though this patent focuses on 2,6-dibromomethylpyridine, the methodology is adaptable for selective monobromination at the 6-position of diethyl pyridine-2,3-dicarboxylate.

General Bromination Procedure

Step Description
Starting material Diethyl pyridine-2,3-dicarboxylate with methyl substituent at 6-position
Brominating agent N-Bromosuccinimide (NBS) or elemental bromine with radical initiator (e.g., benzoyl peroxide)
Solvent Methanol, ethyl acetate, or tetrachloromethane
Temperature 25–70 °C depending on reagent and solvent
Reaction time Several hours to optimize yield and selectivity
Workup Quenching excess bromine, extraction, washing, and purification by distillation or chromatography

Summary Table of Preparation Methods

Step Methodology Key Conditions Yield / Notes Reference
Synthesis of diethyl pyridine-2,3-dicarboxylate One-pot cyclization of propargylamine and diethyl butynedioate Ethanol, H₂O₂, 65 °C, 12 h, molar ratio 1:1:1.5 82% yield, high purity, environmentally friendly
Bromination to this compound Radical bromination with NBS or Br₂ + initiator Methanol or ethyl acetate, 25–70 °C, hours Selective bromination at 6-position; conditions optimized to avoid overbromination

Analytical Characterization

The prepared compounds are typically characterized by:

Chemical Reactions Analysis

Reaction Mechanisms

The bromomethyl group (-CH₂Br) in Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate is highly reactive due to the leaving group nature of bromine. This enables nucleophilic substitution (e.g., SN2) with nucleophiles such as hydroxide, amines, or other organic bases. The ester groups (-OEt) remain stable under typical reaction conditions, allowing selective modification of the bromomethyl site .

Bromine Replacement

The bromomethyl group can be replaced by other nucleophiles:

  • Hydrolysis : Reaction with water or hydroxide ions replaces Br with -OH, forming a hydroxymethyl derivative.

  • Amination : Reaction with amines (e.g., NH₃, primary/secondary amines) replaces Br with -NH₂ or -NHR groups.

  • Alkylation : Reaction with alkoxide ions (e.g., RO⁻) replaces Br with -OR groups.

These substitutions are typically carried out under basic or neutral conditions, preserving the ester functionalities .

Bromination Studies

While the compound already contains a bromomethyl group, related studies on similar pyridine derivatives highlight potential bromination pathways:

  • NBS-mediated bromination : Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate reacts with NBS in methanol, leading to bromination at methyl side chains. This suggests that reactive methyl groups in pyridine derivatives can undergo bromination, though this compound’s bromomethyl group may resist further bromination due to steric hindrance .

  • Radical mechanisms : Bromination via radical initiators (e.g., azobisisobutyronitrile) can lead to multi-brominated by-products, though such pathways are less common for pre-brominated compounds .

Bromomethyl Group Formation

The bromomethyl group is typically introduced via substitution of hydroxymethyl groups :

  • Hydrobromic acid (HBr) : Heating pyridine-2,3-diyldimethanol with HBr replaces hydroxyl (-OH) groups with bromine. For example, pyridine-2,6-diyldimethanol reacts with 60% HBr at 125°C for 6 hours, yielding 2,6-bis(bromomethyl)pyridine (96% yield) .

  • Bromide salts : Sodium bromide or potassium carbonate is often used to adjust pH and facilitate substitution .

Ester Stability

The diethyl ester groups remain intact during bromination and substitution reactions, as seen in the synthesis of diethyl pyridine-2,6-dicarboxylate .

Comparative Analysis of Reaction Outcomes

Parameter Source Source
Reactant Pyridine-2,6-diyldimethanol5-methyl-2,3-pyridinedicarboxylic acid dimethyl ester
Reagents 60% HBr, NaHCO₃ (pH 8)40% HBr, bromide salts (variable amounts)
Reaction Conditions 125°C for 6 hVariable (e.g., 50g reactant, 97g HBr)
Yield 96% (single reaction)65–95% (cyclic reaction)
By-Products None reportedDibromo (0.7–1.3%) and tribromo derivatives (up to 5.9%)

Research Findings

  • Substitution Selectivity : The bromomethyl group undergoes clean substitution without ester hydrolysis, as demonstrated in the synthesis of diethyl pyridine-2,6-dicarboxylate .

  • Bromination Pathways : NBS-mediated bromination in related compounds occurs at methyl side chains, but this compound’s bromomethyl group may be less reactive due to electronic effects .

  • By-Product Formation : Excess bromine or acidic conditions can lead to dibrominated by-products, necessitating careful stoichiometric control .

Challenges and Considerations

  • Steric Hindrance : The bromomethyl group’s position on the pyridine ring may limit nucleophilic attack efficiency.

  • By-Product Minimization : Optimal reagent ratios and reaction times are critical to avoid dibromination .

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMSO) may enhance substitution rates compared to protic solvents.

Scientific Research Applications

Scientific Research Applications

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate has a wide range of applications in scientific research.

Organic Synthesis this compound serves as an intermediate in the synthesis of more complex organic molecules. The bromomethyl group on the pyridine ring is highly reactive and can undergo nucleophilic substitution, leading to the formation of new compounds. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.

Pharmaceutical Development Derivatives of this compound have potential applications in pharmaceutical development. The compound can be used as a building block for creating molecules with therapeutic potential.

Case Studies

Bromination of Methyl Groups in 1,4-Dihydropyridines In the synthesis of 1,4-dihydropyridine (1,4-DHP) amphiphiles, bromination of methyl groups in positions 2 and 6 is a crucial step . One of the first reported selective methods for bromination of methyl groups at the 2 and 6 positions of the 1,4-DHP ring was the use of bromine in chloroform or dioxane dibromide .

Synthesis of bis-1,4-Dihydropyridines A model compound, 12ester containing 1,4-dihydropyridines, bis-1,4-dihydropyridine, was used in studies, and also a structurally similar brominating agent—1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . The use of DBDMH would reduce the necessary amount of brominating reagent required since this molecule contains two bromine atoms compared to NBS, which only has one bromine atom .

Mechanism of Action

The mechanism of action of Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Pyridine-2,3-Dicarboxylate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
Diethyl pyridine-2,3-dicarboxylate 2050-22-8 C₁₁H₁₃NO₄ 223.22 None (parent compound) Coordination polymers , synthetic intermediate
Diethyl 6-bromoquinoline-2,3-dicarboxylate 892874-36-1 C₁₅H₁₄BrNO₄ 352.18 Bromo at quinoline position Pharmaceutical intermediate (e.g., kinase inhibitors)
Dimethyl 5-methylpyridine-2,3-dicarboxylate 605-38-9 C₁₀H₁₁NO₄ 209.20 Methyl at position 5 Ligand in metal-organic frameworks
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate 120083-60-5 C₁₂H₁₂F₃NO₄ 291.22 CF₃ at position 5 Electron-deficient intermediate for agrochemicals
Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate 905273-56-5 C₁₀H₈F₃NO₄ 263.17 CF₃ at position 6 Fluorinated building block for drug discovery
Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate 175277-75-5 C₁₃H₁₂F₃N₂O₄S 365.30 CF₃, fused thienopyridine Anticancer agent precursor

Structural and Electronic Features

  • Parent Compound (Diethyl pyridine-2,3-dicarboxylate) : The absence of substituents on the pyridine ring results in moderate electron density, making it suitable for forming coordination polymers with transition metals (e.g., Bi(III), Cd(II)) .
  • Bromomethyl Substituent (Target Compound): The electron-withdrawing bromomethyl group at position 6 enhances electrophilicity, facilitating alkylation or cross-coupling reactions. This contrasts with the bromo-substituted quinoline derivative (CAS 892874-36-1), where the bromo group’s position on a bicyclic system alters reactivity in medicinal chemistry .
  • Trifluoromethyl Derivatives : CF₃ groups at positions 5 or 6 (CAS 120083-60-5, 905273-56-5) introduce strong electron-withdrawing effects, improving metabolic stability in agrochemicals and pharmaceuticals .
  • Methyl Substituents : Methyl groups (e.g., CAS 605-38-9) increase steric bulk without significantly altering electronic properties, often used to modulate solubility in coordination chemistry .

Biological Activity

Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate (DBPDC) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. With a molecular formula of C₁₂H₁₄BrNO₄ and a molecular weight of approximately 316.15 g/mol, this compound features a pyridine ring with a bromomethyl group and two ester functionalities derived from diethyl dicarboxylate. This unique structure enhances its reactivity and biological potential.

DBPDC can be synthesized through various methods, often involving the bromination of pyridine derivatives. The presence of the bromomethyl group is significant as it may enhance the compound's reactivity towards biological macromolecules, making it a valuable intermediate in organic synthesis and drug development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of DBPDC and its derivatives. For instance, derivatives of similar pyridine compounds have shown promising activity against colorectal cancer cell lines. In vitro assays revealed IC50 values ranging from 4.07 to 54.06 μM against various human colorectal adenocarcinoma cell lines such as HCT-8 and DLD-1 . The selectivity index (SI) for these compounds indicates their potential for selective cytotoxicity, which is crucial for minimizing side effects in cancer therapy.

Cell Line IC50 (μM) Selectivity Index
HCT-812.58 - 54.061.26 - 3.89
DLD-14.59 - 87.193.45
HCT-1164.07 - 34.942.13
SW4807.42 - 47.01Not specified

The mechanisms underlying the biological activity of DBPDC involve interaction with cellular pathways that regulate cell proliferation and apoptosis. The bromomethyl group may facilitate the formation of reactive intermediates that can interact with nucleophilic sites in biomolecules, potentially leading to increased cytotoxicity against cancer cells .

Case Studies

  • Colorectal Cancer Study : A detailed investigation into the effects of DBPDC derivatives on colorectal cancer cell lines demonstrated significant cytotoxic effects, with some derivatives exhibiting better efficacy than standard chemotherapeutics like curcumin . The study emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced therapeutic effects.
  • In Vivo Studies : Although primarily in vitro studies have been conducted, there are ongoing efforts to evaluate the in vivo efficacy of DBPDC in animal models of cancer. Preliminary results suggest that compounds derived from DBPDC may reduce tumor growth significantly compared to untreated controls .

Q & A

Q. What are the common synthetic routes for preparing Diethyl 6-(bromomethyl)pyridine-2,3-dicarboxylate?

The compound is typically synthesized via sequential functionalization of pyridine-2,3-dicarboxylic acid derivatives. A methodological approach involves:

  • Esterification : Reacting pyridine-2,3-dicarboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form diethyl pyridine-2,3-dicarboxylate .
  • Bromination : Introducing bromine at the 6-methyl position via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ or CCl₃F .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields the pure product. Yields for analogous bromination reactions range from 50–78%, depending on solvent and temperature .

Q. How can the purity and structure of this compound be validated?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the bromomethyl group typically shows a singlet at ~4.3–4.5 ppm (¹H) and a carbon signal at ~30–35 ppm (¹³C) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight. For example, a calculated [M+H]⁺ of 346.05 would match observed values within ±0.005 Da .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br ≈ 1.9–2.0 Å) and confirms stereochemistry .

Advanced Research Questions

Q. How is this compound utilized as a precursor in heterocyclic synthesis?

The bromomethyl group enables nucleophilic substitution, facilitating the synthesis of fused heterocycles. For example:

  • Imidazo[1,2-a]pyridines : React with amines (e.g., benzylamine) in a one-pot, two-step process involving Michael addition and cyclization (yields: 50–70%) .
  • Pyrrolidine Derivatives : Use in [3+2] cycloadditions with azides or nitriles under Cu(I) catalysis to form bioactive scaffolds . Table 1 : Example Reaction Conditions
Reaction TypeReagents/ConditionsYieldReference
Imidazo-pyridineK₂CO₃, DMF, 80°C, 12h61%
CycloadditionCuCN, DMF, 130°C, 24h50%

Q. What coordination chemistry applications exist for this ligand?

Pyridine-2,3-dicarboxylate derivatives act as polydentate ligands in metal-organic frameworks (MOFs) and coordination polymers:

  • Silver Complexes : Forms six-coordinate Ag(II) complexes with distorted octahedral geometry, as shown in X-ray studies .
  • Lanthanide-Transition Metal Polymers : Coordinates via N (pyridine) and O (carboxylate) atoms, enabling luminescent or catalytic properties . Coordination Modes :
  • Monodentate (carboxylate-O)
  • Bridging (μ₂-O between two metal centers)
  • Chelating (N,O-bidentate) .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace signal splitting in complex spectra .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra to cross-validate experimental data .

Methodological Notes

  • SHELX Refinement : For crystallographic studies, SHELXL-2018 is recommended for high-resolution data (R-factor < 5%) .
  • Safety Protocols : Handle brominated intermediates in fume hoods due to lachrymatory effects; avoid DMF exposure (toxicity: LD₅₀ = 3–7 g/kg) .

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